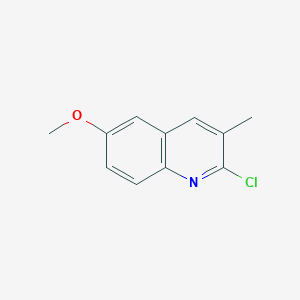

2-Chloro-6-methoxy-3-methylquinoline

Description

The Quinoline (B57606) Nucleus as a Privileged Scaffold in Drug Discovery and Development Research

The quinoline framework, characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.govscinito.aieurekaselect.com This designation is reserved for molecular architectures that can bind to a variety of biological targets with high affinity, thereby serving as a versatile template for the development of a wide array of therapeutic agents. The synthetic accessibility of the quinoline ring system allows for the generation of a multitude of structurally diverse derivatives, further enhancing its appeal in the quest for novel bioactive compounds. nih.gov

The pharmacological prowess of quinoline-based compounds is extensive, with derivatives exhibiting a broad spectrum of activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties. rsc.orgrsc.org This remarkable versatility has cemented the quinoline nucleus as a cornerstone in the design and synthesis of new medicinal agents. nih.govresearchgate.net

Strategic Importance of Halogenated and Alkoxy-Substituted Quinolines in Chemical Sciences

The strategic incorporation of halogen and alkoxy substituents onto the quinoline scaffold plays a pivotal role in modulating the physicochemical and biological properties of the resulting molecules. Halogenation, for instance, can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.govresearchgate.net The introduction of a chlorine atom, as seen in 2-Chloro-6-methoxy-3-methylquinoline, can serve as a reactive handle for further functionalization through nucleophilic substitution reactions, opening avenues for the synthesis of diverse compound libraries. researchgate.net

Research Context and Scope Pertaining to this compound

This compound (CAS Number: 123990-76-1) is a specific derivative that embodies the strategic functionalization of the quinoline core. While extensive research has been conducted on the broader class of quinolines, dedicated studies on this particular compound appear to be limited in the public domain. This article, therefore, aims to provide a comprehensive overview of this compound by drawing upon the established chemistry of its constituent parts and closely related analogues.

The scope of this review will encompass a detailed examination of its chemical structure, a discussion of plausible synthetic methodologies based on established quinoline synthesis protocols, and an exploration of its expected chemical reactivity. By situating this compound within the broader context of quinoline chemistry, this article seeks to provide a valuable resource for researchers interested in the synthesis and potential applications of this and related heterocyclic compounds.

Due to the limited direct research on this specific molecule, some sections will rely on data from analogous compounds to infer its properties and reactivity, a common practice in chemical science when exploring novel structures.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 123990-76-1 | N/A |

| Molecular Formula | C₁₁H₁₀ClNO | N/A |

| Molecular Weight | 207.66 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents | Inferred |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, its structure suggests a plausible synthetic route based on well-established methods for quinoline ring formation, most notably the Vilsmeier-Haack reaction. niscpr.res.inresearchgate.netniscpr.res.in This reaction is a versatile method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in

A likely precursor for the synthesis of this compound would be N-(4-methoxyphenyl)propanamide. The general steps for such a synthesis would involve:

Vilsmeier-Haack Cyclization: Reaction of N-(4-methoxyphenyl)propanamide with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) would lead to the formation of the quinoline ring system with a chloro group at the 2-position and a methyl group at the 3-position. The electron-donating nature of the methoxy (B1213986) group on the starting aniline (B41778) derivative would facilitate this cyclization. niscpr.res.in

Work-up and Purification: Following the reaction, a standard aqueous work-up would be necessary to hydrolyze any reactive intermediates and neutralize the reaction mixture. The crude product would then be purified using techniques such as recrystallization or column chromatography to yield the desired this compound.

Characterization of the synthesized compound would rely on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be instrumental in confirming the structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group at the 3-position, and a singlet for the methoxy group protons. The ¹³C NMR spectrum would display the corresponding signals for all eleven carbon atoms in the molecule. rsc.orgmdpi.comdiva-portal.org

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity. The isotopic signature of the chlorine atom would be a key feature in the mass spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the functional groups present in the molecule, such as the C-Cl, C-O, and aromatic C-H bonds.

Expected Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the chloro substituent at the 2-position of the electron-deficient pyridine ring. This chlorine atom is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.orgnih.gov

A variety of nucleophiles could potentially displace the chloride, leading to the formation of a diverse range of 2-substituted-6-methoxy-3-methylquinolines. Examples of such nucleophiles include:

Amines: Reaction with primary or secondary amines would yield 2-aminoquinoline (B145021) derivatives.

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides would result in the formation of 2-alkoxy or 2-aryloxyquinolines.

Thiols: Reaction with thiols would produce 2-thioether derivatives.

These nucleophilic substitution reactions provide a powerful tool for the further elaboration of the this compound scaffold, allowing for the synthesis of a wide array of new compounds with potentially interesting chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxy-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-5-8-6-9(14-2)3-4-10(8)13-11(7)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLTWDTZDXOKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406786 | |

| Record name | 2-chloro-6-methoxy-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123990-76-1 | |

| Record name | 2-chloro-6-methoxy-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methoxy-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Pathways of 2 Chloro 6 Methoxy 3 Methylquinoline

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes it a versatile handle for the introduction of a wide range of functional groups.

Reactivity with Amines and Thiols for Derivative Synthesis

2-Chloro-6-methoxy-3-methylquinoline readily undergoes nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, including amines and thiols. These reactions provide a straightforward route to a diverse array of 2-substituted quinoline derivatives.

The reaction with primary and secondary amines, both aliphatic and aromatic, typically proceeds in the presence of a base to yield the corresponding 2-amino-6-methoxy-3-methylquinoline (B1285038) derivatives. The reaction conditions can be tailored based on the nucleophilicity of the amine and the steric hindrance around the reaction center.

Similarly, treatment with thiols or thiophenols in the presence of a base affords 2-thioether derivatives. These reactions are generally efficient and provide a means to introduce sulfur-containing moieties onto the quinoline core.

In addition to traditional SNAr conditions, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, offer an alternative and often more general route for the formation of C-N bonds at the C-2 position. researchgate.netresearchgate.netresearchgate.net These palladium-catalyzed reactions can tolerate a wider range of functional groups and often proceed under milder conditions.

Table 1: Examples of Nucleophilic Substitution Reactions at the C-2 Position

| Nucleophile | Reagent/Conditions | Product Type |

| Primary Amine (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 2-(Alkyl/Aryl)amino-6-methoxy-3-methylquinoline |

| Secondary Amine (R₂NH) | Base (e.g., NaH), Solvent (e.g., THF), Heat | 2-(Dialkyl/Alkylaryl)amino-6-methoxy-3-methylquinoline |

| Thiophenol (Ar-SH) | Base (e.g., NaOEt), Solvent (e.g., EtOH), Reflux | 2-(Arylthio)-6-methoxy-3-methylquinoline |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Amine | 2-Amino-6-methoxy-3-methylquinoline derivative |

Mechanistic Studies of Halogen Displacement

The displacement of the chlorine atom at the C-2 position of this compound by nucleophiles predominantly follows a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. nih.govrsc.org This two-step process involves:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoline ring system, including the electronegative nitrogen atom, which contributes to its stability.

Departure of the Leaving Group: The chloride ion is subsequently eliminated from the Meisenheimer complex, restoring the aromaticity of the quinoline ring and yielding the final substitution product.

The rate of this reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the ability of the solvent to stabilize the charged intermediate. Kinetic studies on related 2-chloroquinoline (B121035) systems have shown that the reaction is typically first order in both the quinoline substrate and the nucleophile, consistent with a bimolecular rate-determining step. researchgate.net Hammett plots for the reactions of substituted 2-chloroquinolines with nucleophiles can provide further insight into the electronic effects on the transition state of the reaction. viu.caresearchgate.netlibretexts.org

Electrophilic Aromatic Substitution on the Quinoline Ring System

The benzene (B151609) ring of the quinoline system is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents, primarily the methoxy (B1213986) group and the fused pyridine (B92270) ring.

Functionalization at Activated Ring Positions Influenced by Methoxy Group

The methoxy group at the C-6 position is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to its ability to donate electron density to the aromatic ring through resonance. The fused pyridine ring, being electron-deficient, deactivates the benzene ring to some extent, but the powerful activating effect of the methoxy group dominates. Therefore, electrophilic attack is expected to occur preferentially at the positions ortho and para to the methoxy group, which are C-5 and C-7. Steric hindrance from the adjacent ring system may influence the ratio of ortho to para substitution.

Nitration, Halogenation, and Sulfonation Studies

Specific studies on the electrophilic substitution of this compound are not extensively documented. However, based on the known reactivity of related 6-methoxyquinoline (B18371) derivatives, the following outcomes can be predicted:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group primarily at the C-5 or C-7 position. The exact regioselectivity would depend on the reaction conditions. For instance, the nitration of 6-nitro-1,2,3,4-tetrahydroquinoline (B82555) has been studied, highlighting the complexities of predicting regioselectivity in substituted quinoline systems. researchgate.net

Halogenation: Reactions with halogens (e.g., Br₂) in the presence of a Lewis acid or in a suitable solvent are anticipated to result in the substitution of a hydrogen atom with a halogen at the C-5 or C-7 position. For example, the bromination of 8-aminoquinoline (B160924) amides with a methoxy group at the 6-position has been shown to occur selectively at the C-5 position. beilstein-journals.org

Sulfonation: Reaction with fuming sulfuric acid (oleum) would likely lead to the introduction of a sulfonic acid group at either the C-5 or C-7 position.

The Vilsmeier-Haack reaction, which involves an electrophilic aromatic substitution with a Vilsmeier reagent (e.g., from DMF and POCl₃), is another relevant transformation. wikipedia.orgijpcbs.comorganic-chemistry.orgijsr.net In electron-rich systems like 6-methoxyquinolines, this reaction can lead to formylation at an activated position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro- or 7-Nitro-2-chloro-6-methoxy-3-methylquinoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo- or 7-Bromo-2-chloro-6-methoxy-3-methylquinoline |

| Sulfonation | H₂SO₄, SO₃ | This compound-5-sulfonic acid or -7-sulfonic acid |

Transformations Involving the Methyl Group at C-3

The methyl group at the C-3 position offers another site for chemical modification, allowing for further functionalization of the quinoline core.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. For example, the oxidation of methylquinolines to quinoline-2,3-dicarboxylic acid has been achieved using nickel peroxide. tandfonline.com This transformation provides a route to quinoline-3-carboxylic acid derivatives, which are of interest in medicinal chemistry. nih.gov

Halogenation: Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator, can lead to the formation of a 3-(bromomethyl)quinoline (B55640) derivative. rsc.orgchadsprep.comyoutube.comlibretexts.org This benzylic-type bromide is a versatile intermediate that can be further functionalized through nucleophilic substitution reactions.

Condensation Reactions: If the methyl group is first oxidized to an aldehyde, it can then participate in various condensation reactions. For example, a Knoevenagel condensation with active methylene (B1212753) compounds would allow for the extension of the carbon chain at the C-3 position. researchgate.netnih.govwikipedia.orgresearchgate.net

Table 3: Potential Transformations of the C-3 Methyl Group

| Reaction Type | Reagents | Product Type |

| Oxidation | Strong Oxidizing Agent (e.g., Nickel Peroxide) | 2-Chloro-6-methoxyquinoline-3-carboxylic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 3-(Bromomethyl)-2-chloro-6-methoxyquinoline |

| Knoevenagel Condensation (from corresponding aldehyde) | Active Methylene Compound, Base | 3-(2-Substituted-vinyl)-2-chloro-6-methoxyquinoline |

Oxidation and Functionalization of the Alkyl Side Chain

The methyl group at the C3 position of the quinoline ring is a key handle for introducing further functionality. It is particularly susceptible to oxidation, which provides a gateway to a range of derivatives. A common and effective method for this transformation is the use of selenium(IV) oxide (SeO₂). tandfonline.comnih.gov Oxidation of methylquinolines, particularly those with a methyl group at the 2- or 4-position, is a well-established procedure to yield the corresponding quinoline aldehydes. tandfonline.comnih.gov

This oxidation converts the methyl group into a formyl (aldehyde) group, yielding 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333). This aldehyde is a crucial intermediate, as the newly introduced carbonyl group is highly reactive and serves as an electrophilic site for subsequent condensation and addition reactions. nih.govresearchgate.net

Table 1: Representative Oxidation of Methylquinoline Analogs

| Starting Material | Oxidizing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| Methylquinolines | Selenium(IV) oxide (SeO₂) | Dioxane | Quinoline aldehydes | tandfonline.comnih.gov |

Condensation and Cycloaddition Reactions at Adjacent Positions

Following the oxidation of the methyl group to an aldehyde, 2-chloro-6-methoxyquinoline-3-carbaldehyde becomes a prime substrate for condensation and cycloaddition reactions. These reactions typically involve the formyl group at the C3 position and often lead to the formation of new fused ring systems.

A significant application is the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with recognized biological importance. ijartet.comijirset.com The synthesis is achieved through the condensation of the 3-formylquinoline derivative with hydrazine (B178648) or its substituted variants (e.g., p-methylphenylhydrazine hydrochloride). nih.govijartet.com The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to afford the fused pyrazoloquinoline system. nih.gov The reaction is often carried out in a suitable solvent such as ethanol (B145695), sometimes in the presence of a base like triethylamine (B128534) to facilitate the reaction. ijartet.com

Table 2: Condensation of 2-Chloro-3-formylquinoline Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-3-formylquinoline derivatives | p-Methylphenylhydrazine hydrochloride | Ethanol, Triethylamine, Reflux | p-Methylphenylpyrazolo[3,4-b]quinolines | ijartet.com |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | Nitrobenzene, Pyridine (catalyst), Heat | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Hydrazine hydrate | - | 1H-Pyrazolo[3,4-b]quinolin-3-amine (via nitrile intermediate) | nih.gov |

Beyond condensation, the quinoline ring system can participate in various cycloaddition reactions, including [2+2] and [4+2] cycloadditions with alkenes, which serve to dearomatize the quinoline core and create complex, strained 2D/3D fused ring systems. researchgate.netacs.orgcombichemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Further Functionalization

The chlorine atom at the C2 position of this compound is a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Sonogashira and Suzuki-Miyaura reactions are particularly powerful tools for this purpose.

The Sonogashira coupling facilitates the reaction between the 2-chloroquinoline and a terminal alkyne to form a 2-alkynylquinoline derivative. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base. libretexts.orgorganic-chemistry.org The reaction provides a direct method to introduce alkynyl moieties, which are valuable for further synthetic manipulations or for their electronic properties. researchgate.net

The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry, used to form C-C bonds by reacting the 2-chloroquinoline with an organoboron compound, typically a boronic acid or its ester. harvard.eduwikipedia.org This reaction also employs a palladium catalyst and requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to facilitate the transmetalation step. wikipedia.orgnih.gov The Suzuki reaction is highly versatile, allowing for the introduction of a wide array of aryl and vinyl substituents at the C2 position. The choice of ligand, solvent, and base is crucial for achieving high yields, especially when coupling less reactive chloro-heterocycles. nih.govreddit.com

Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Chloroquinolines

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI | Amine (e.g., Et₃N, piperidine) | THF, DMF | libretexts.orgorganic-chemistry.org |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/Water, Toluene, DMF | harvard.eduwikipedia.orgnih.gov |

Heterocyclic Annulation Reactions Initiated from this compound

Heterocyclic annulation involves the construction of a new ring fused to the existing quinoline framework. For this compound, these reactions often begin with the functionalization of the substituents at the C2 and C3 positions.

As detailed in section 3.3.2, a primary route to annulation is through the oxidation of the C3-methyl group to a carbaldehyde, followed by a condensation-cyclization sequence. The reaction of the resulting 2-chloro-6-methoxyquinoline-3-carbaldehyde with dinucleophiles is a powerful strategy for building fused heterocyclic systems. For instance, reaction with hydrazine derivatives leads to the formation of the pyrazolo[3,4-b]quinoline ring system. ijartet.comnih.gov

Similarly, other dinucleophiles can be employed to construct different fused rings. For example, reaction with formamide (B127407) and formic acid can lead to the formation of a fused pyrrolo[3,4-b]quinolin-3-one. nih.gov Another pathway involves converting the carbaldehyde to a nitrile group, which can then undergo cycloaddition with hydrazine to yield a 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov Furthermore, reactions with sodium azide (B81097) can be used to construct fused tetrazole rings, yielding tetrazolo[1,5-a]quinoline (B14009986) derivatives. rsc.org These annulation strategies significantly expand the structural diversity of compounds accessible from the this compound starting material.

Table 4: Examples of Heterocyclic Annulation Products

| Intermediate | Reagent | Resulting Fused Ring System | Reference |

|---|---|---|---|

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Hydrazine / Phenylhydrazine | Pyrazolo[3,4-b]quinoline | nih.govnih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Formamide / Formic Acid | Pyrrolo[3,4-b]quinolin-3-one | nih.gov |

| 2-Chloroquinoline-3-carbonitrile | Hydrazine hydrate | Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

| 2-Chloroquinoline-3-carbaldehydes | Sodium azide | Tetrazolo[1,5-a]quinoline | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Chloro-6-methoxy-3-methylquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to confirm its constitution and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the methoxy (B1213986) group protons, and the methyl group protons. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their coupling patterns (doublets, doublets of doublets) revealing their substitution pattern on the bicyclic ring system. The methoxy protons would present as a sharp singlet at approximately 3.9-4.1 ppm, while the methyl protons at the C-3 position would also appear as a singlet, but further upfield, likely in the range of 2.2-2.5 ppm. For a related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, the methyl group at the C-3 position was observed as a singlet at 2.18 ppm, which supports the expected chemical shift range. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbons of the quinoline ring, the methoxy carbon, and the methyl carbon. The aromatic carbons would resonate in the range of 100-160 ppm. The carbon of the methoxy group is expected around 55-60 ppm, while the methyl carbon at C-3 would appear at a higher field, typically between 15 and 25 ppm. mdpi.com The specific chemical shifts are sensitive to the electronic effects of the substituents.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY: This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic spin systems of the quinoline ring. sdsu.eduyoutube.com

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbons bearing hydrogen atoms. sdsu.eduyoutube.com

HMBC: This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, an HMBC correlation between the methyl protons and the C-2, C-3, and C-4 carbons of the quinoline ring would confirm the position of the methyl group. sdsu.eduyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-Cl | - | 148-152 |

| C3-CH₃ | 2.2-2.5 (s) | 15-25 |

| C4-H | 7.8-8.2 (s) | 135-140 |

| C5-H | 7.2-7.5 (d) | 104-108 |

| C6-OCH₃ | - | 155-160 |

| C7-H | 7.0-7.3 (dd) | 120-125 |

| C8-H | 7.6-7.9 (d) | 128-132 |

| C4a | - | 126-130 |

| C8a | - | 144-148 |

| OCH₃ | 3.9-4.1 (s) | 55-60 |

Note: These are predicted values based on known substituent effects on the quinoline ring system and may vary slightly from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, LC-MS, EI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination: The nominal molecular mass of this compound (C₁₁H₁₀ClNO) is 207.05 g/mol . High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which can confirm the elemental composition. Techniques like Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose, typically observing the protonated molecule [M+H]⁺ at m/z 208.0524. Predicted collision cross-section values for various adducts of the target compound are available, which can aid in its identification in complex mixtures. uni.lu

Fragmentation Analysis (EI-MS): Electron Ionization Mass Spectrometry (EI-MS) provides detailed structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺˙). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak would be characteristic.

Common fragmentation pathways for methoxyquinolines involve the loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-15-28]⁺ ion. cdnsciencepub.com Another typical fragmentation is the loss of a formyl radical (•CHO) from the molecular ion, resulting in an [M-29]⁺ peak. The chloro substituent can also be lost as a chlorine radical (•Cl), leading to an [M-35]⁺ fragment. The relative intensities of these fragment ions would provide valuable information for confirming the structure of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z | Technique | Significance |

| [M]⁺˙ | 207 | EI-MS | Molecular Ion |

| [M+2]⁺˙ | 209 | EI-MS | Isotopic peak due to ³⁷Cl |

| [M+H]⁺ | 208 | ESI-MS, LC-MS | Protonated Molecule |

| [M-CH₃]⁺ | 192 | EI-MS | Loss of methyl radical |

| [M-CHO]⁺ | 178 | EI-MS | Loss of formyl radical |

| [M-Cl]⁺ | 172 | EI-MS | Loss of chlorine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the quinoline ring will be observed in the region of 1620-1450 cm⁻¹.

C-O stretching: The C-O stretching of the methoxy group will give rise to a strong absorption band, typically in the range of 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).

C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, usually between 800 and 600 cm⁻¹.

Out-of-plane C-H bending: The substitution pattern on the aromatic ring can be inferred from the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H stretch | 3000-2850 | Medium |

| C=C and C=N stretch | 1620-1450 | Medium to Strong |

| C-O stretch (asymmetric) | 1250-1200 | Strong |

| C-O stretch (symmetric) | 1050-1000 | Strong |

| C-Cl stretch | 800-600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The quinoline ring system of this compound is an extended π-system, which is expected to show characteristic absorption bands in the UV region.

The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol (B129727), would likely display multiple absorption bands corresponding to π→π* transitions. For a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, absorption peaks were observed at 207, 237, and 319 nm. nih.gov It is expected that this compound would exhibit a similar absorption profile, with the exact positions of the absorption maxima (λ_max) and their molar absorptivities (ε) being influenced by the specific substituents on the quinoline core. The chloro, methoxy, and methyl groups can cause slight shifts (either bathochromic or hypsochromic) in the absorption bands compared to the parent quinoline molecule.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Chromatographic Methods for Purity Assessment and Separation (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the analysis of quinoline derivatives. tandfonline.comresearchgate.net A C18 column would be a suitable stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The retention time of this compound would be characteristic under specific chromatographic conditions and would be used for its identification and quantification. A UV detector would be suitable for monitoring the elution of the compound, given its strong UV absorbance.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity checks. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents would be adjusted to achieve an optimal retention factor (R_f) value, which is a characteristic of the compound in a given solvent system. For many quinoline derivatives, a mixture of hexane and ethyl acetate is effective. nih.govnih.gov Visualization of the spot on the TLC plate can be achieved under UV light (254 nm). malariaworld.org

Pharmacological and Biological Research Applications of 2 Chloro 6 Methoxy 3 Methylquinoline Derivatives

Anticancer Research Applications

Derivatives of the 2-Chloro-6-methoxy-3-methylquinoline scaffold have been the subject of extensive anticancer research. The structural features of these molecules, including the chloro, methoxy (B1213986), and methyl groups, provide a versatile platform for chemical modification, leading to compounds that can interact with various biological targets implicated in cancer progression.

Inhibition of Protein Kinases and Molecular Targets in Neoplasia

A primary mechanism through which quinoline (B57606) derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Diaryl-substituted quinoline scaffolds have been identified as inhibitors of key enzymes such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). mdpi.com Furthermore, research into related quinoline structures has demonstrated potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, which is critical for tumor cell proliferation, survival, and resistance to therapy. researchgate.netnih.govnih.gov

Specifically, derivatives incorporating the 7-methoxyquinoline-6-carboxamide moiety have been developed as potent triple angiokinase inhibitors, simultaneously blocking Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). nih.gov One such compound, WXFL-152, demonstrated significant inhibition of VEGFR2 with an IC₅₀ value of 9.4 nmol/L. nih.gov This multi-targeted approach is crucial for inhibiting tumor angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis. nih.govresearchgate.net The ability of these quinoline-based molecules to target multiple critical kinases highlights their potential as versatile anticancer agents.

Disruption of Tubulin Assembly and Cell Cycle Modulation

Another well-established anticancer strategy for quinoline derivatives is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle, leading to cell death.

Research has shown that certain 2-chloro quinoline derivatives act as tubulin polymerization inhibitors, binding at the colchicine site. mdpi.com One such derivative exhibited a potent inhibitory effect on tubulin polymerization with an IC₅₀ value of 2.06 μM. mdpi.com This disruption of microtubule formation leads to a blockade of the cell cycle in the G2/M phase. mdpi.comnih.gov This mechanism is a hallmark of many effective chemotherapeutic agents. Studies on a bioactive indolo[2,3-b]quinoline derivative, which also features a chloro and a methoxy group, confirmed its ability to arrest colorectal cancer cells at the G2/M phase, further validating this mechanism of action for this class of compounds. nih.gov

Apoptosis Induction and Angiogenesis Inhibition Mechanisms

The ultimate goal of many anticancer therapies is to induce apoptosis, or programmed cell death, in malignant cells. Derivatives of this compound have demonstrated the ability to trigger this process through various cellular pathways. For instance, the compound 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to induce apoptosis in HCT116 colorectal cancer cells by activating the mitochondrial pathway. nih.gov This was evidenced by a reduction in mitochondrial membrane potential and a significant upregulation in the expression of cleaved-caspase 9, a key initiator caspase in the intrinsic apoptotic cascade. nih.gov

In addition to inducing apoptosis, the inhibition of angiogenesis is a critical component of the anticancer activity of these derivatives. As mentioned previously, compounds like WXFL-152, a 4-phenoxy-7-methoxyquinoline derivative, function as triple angiokinase inhibitors (VEGFR, FGFR, PDGFR). nih.gov By blocking these key signaling pathways, such compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and potential to metastasize. This dual ability to both directly kill cancer cells via apoptosis and indirectly halt tumor growth by inhibiting angiogenesis makes these quinoline derivatives particularly promising subjects of oncological research.

In Vitro Cytotoxicity and Selectivity Profiling in Cancer Cell Lines

The anticancer potential of this compound derivatives has been substantiated through extensive in vitro cytotoxicity screening against a panel of human cancer cell lines. These assays determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀), providing a measure of its potency.

Derivatives have shown significant activity across various cancer types. For example, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline exhibited potent cytotoxicity against colorectal cancer cell lines, with IC₅₀ values of 0.35 μM in HCT116 cells and 0.54 μM in Caco-2 cells. nih.gov Other studies on 7-Chloro-4-anilino-quinoline amides have also revealed strong cytotoxic profiles. One derivative, in particular, showed high potency against liver (HepG2) and breast (MCF-7) cancer cell lines, with IC₅₀ values of 2.09 μg/mL and 4.63 μg/mL, respectively. asianpubs.org The data from these studies underscore the broad-spectrum anticancer activity of this class of compounds.

| Derivative Type | Cancer Cell Line | Cell Line Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 | Colorectal Carcinoma | 0.35 µM | nih.gov |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 | Colorectal Adenocarcinoma | 0.54 µM | nih.gov |

| 7-Chloro-4-anilino-quinoline Amide (5g) | HepG2 | Hepatocellular Carcinoma | 2.09 µg/mL | asianpubs.org |

| 7-Chloro-4-anilino-quinoline Amide (5g) | MCF-7 | Breast Adenocarcinoma | 4.63 µg/mL | asianpubs.org |

| 7-Chloro-4-anilino-quinoline Amide (5e) | HepG2 | Hepatocellular Carcinoma | 6.72 µg/mL | asianpubs.org |

| 7-Chloro-4-anilino-quinoline Amide (5e) | SK-LU-1 | Lung Carcinoma | 5.35 µg/mL | asianpubs.org |

| 7-Chloro-4-anilino-quinoline Amide (5e) | MCF-7 | Breast Adenocarcinoma | 9.50 µg/mL | asianpubs.org |

Antimicrobial Research Focus

In addition to their anticancer properties, derivatives of the this compound core have been investigated for their potential to combat microbial infections. The quinoline ring is historically significant in this area, being the foundation for early antimalarial drugs and modern fluoroquinolone antibiotics.

Antibacterial Activity Against Pathogenic Strains

Research has confirmed that modifying the 2-chloroquinoline (B121035) scaffold can yield compounds with significant antibacterial properties. Studies have evaluated these derivatives against a range of both Gram-positive and Gram-negative pathogenic bacteria.

Hydrazone derivatives of 2-chloro-6-methylquinoline have been synthesized and tested against clinically relevant bacteria such as Staphylococcus aureus (a Gram-positive coccus), Escherichia coli, and Pseudomonas aeruginosa (both Gram-negative rods). doaj.org Further screening of various 2-chloroquinoline derivatives revealed that some compounds possess potent antibacterial activity, with Minimum Inhibitory Concentrations (MIC) as low as 12.5 μg/mL. researchgate.net More advanced quinoline-2-one derivatives have demonstrated exceptional potency against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC values as low as 0.75 μg/mL. nih.gov These findings indicate that the 2-chloroquinoline framework is a valuable starting point for the development of new antibacterial agents to address the growing challenge of antibiotic resistance.

| Derivative Type | Bacterial Strain | Gram Type | MIC Value | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline Derivative (21) | Not Specified | Not Specified | 12.5 µg/mL | researchgate.net |

| Quinoline-2-one Derivative (6c) | MRSA | Gram-positive | 0.75 µg/mL | nih.gov |

| Quinoline-2-one Derivative (6c) | VRE | Gram-positive | 0.75 µg/mL | nih.gov |

| Quinoline-2-one Derivative (6c) | MRSE | Gram-positive | 2.50 µg/mL | nih.gov |

| Quinoline-2-one Derivative (6l) | MRSA | Gram-positive | 1.50 µg/mL | nih.gov |

| Cinchona Alkaloid Derivative | P. aeruginosa | Gram-negative | 1.56 µg/mL | mdpi.com |

| Cinchona Alkaloid Derivative | E. coli | Gram-negative | 6.25 µg/mL | mdpi.com |

Antifungal Properties and Efficacy Studies

Inspired by the natural antifungal properties of quinine alkaloids, researchers have designed and synthesized numerous quinoline derivatives to combat phytopathogenic fungi and human fungal infections. acs.orgnih.gov Studies have shown that specific structural modifications to the quinoline core can lead to significant fungicidal activity. For example, two series of quinoline derivatives, designated 3e and 3f, exhibited notable fungicidal effects. nih.gov Within these series, compounds 3f-4 and 3f-28 were particularly effective against Sclerotinia sclerotiorum, a plant pathogenic fungus. acs.orgnih.gov The mechanism of action for these compounds appears to involve inducing changes in the fungal cell membrane permeability, promoting the accumulation of reactive oxygen species (ROS), and disrupting the mitochondrial membrane potential. acs.orgnih.gov

Further research into fluorinated quinoline analogs also yielded promising results. A series of compounds, including 2b, 2e, 2f, 2k, and 2n , demonstrated high activity (over 80% inhibition) against S. sclerotiorum at a concentration of 50 µg/mL. mdpi.com Another compound from this series, 2g , was similarly effective against Rhizoctonia solani. mdpi.com In a separate study, compound Ac12 showed potent activity against both S. sclerotiorum and Botrytis cinerea, with efficacy greater than the commercial fungicide azoxystrobin. acs.org Other research has focused on fungal species affecting humans, with certain quinoline derivatives showing selective action against Candida species and dermatophytes. nih.gov

| Compound | Target Fungi | Efficacy (EC50/MIC) | Reference |

|---|---|---|---|

| 3f-4 | Sclerotinia sclerotiorum | 0.41 µg/mL | acs.org |

| 3f-28 | Sclerotinia sclerotiorum | 0.55 µg/mL | acs.org |

| Ac12 | Sclerotinia sclerotiorum | 0.52 µg/mL | acs.org |

| Ac12 | Botrytis cinerea | 0.50 µg/mL | acs.org |

| Compound 5 | Filamentous fungi (dermatophytes) | 12.5–25 µg/mL | nih.gov |

| Compound 2 & 3 | Yeast (Candida spp.) | 25–50 µg/mL | nih.gov |

Antitubercular Potential Against Mycobacterium Strains

The quinoline framework is a critical component in the development of antitubercular agents. nih.gov This is exemplified by the clinically significant drug Bedaquiline , a diarylquinoline that has become a model for designing novel structures to combat Mycobacterium tuberculosis (Mtb). austinpublishinggroup.com Research has demonstrated that various modifications to the quinoline scaffold can yield potent activity against both drug-sensitive and drug-resistant strains of Mtb. austinpublishinggroup.com

One area of investigation involves the synthesis of quinoline-imidazole hybrids. Within a series of such compounds, compound 6g emerged with the most promising antitubercular activity, exhibiting a minimum inhibitory concentration (MIC) of 6.26 µg/mL against the Mtb H37Rv strain. tandfonline.com Other derivatives in the same study, including 6d, 6h, and 6i , also showed moderate inhibitory activity. tandfonline.com Another study focused on arylated quinoline carboxylic acids (QCAs) identified two derivatives, 7i and 7m , as potent inhibitors of Mtb. mdpi.com These compounds were found to exert their effect by inhibiting DNA gyrase, a crucial enzyme for bacterial replication. mdpi.com The versatility of the quinoline ring allows it to bind to various receptors, a key feature in drug screening and development for tuberculosis. nih.gov

| Compound Series | Specific Compound | Target Strain | Efficacy (MIC90) | Reference |

|---|---|---|---|---|

| Quinoline-imidazole hybrid | 6g | M. tuberculosis H37Rv | 6.26 µg/mL | tandfonline.com |

| Quinoline-imidazole hybrid | 6d, 6h, 6i | M. tuberculosis H37Rv | Moderate Inhibition | tandfonline.com |

| Arylated Quinoline Carboxylic Acid | 6a (6-chloro derivative) | M. tuberculosis H37Rv | 32.0 μg/mL | mdpi.com |

| Arylated Quinoline Carboxylic Acid | 1h | M. tuberculosis H37Rv | 62.57 μg/mL | mdpi.com |

Antimalarial Research Directions

The history of quinoline in medicine is intrinsically linked to the fight against malaria. globalresearchonline.net The first effective treatment, quinine , was an alkaloid extracted from the bark of the Cinchona tree in the 17th century. globalresearchonline.netmmv.org For centuries, it remained the primary therapy for malaria. researchgate.net The synthetic era began in the 1930s and 1940s with the development of 4-aminoquinoline compounds, leading to the creation of chloroquine (B1663885) . globalresearchonline.netmmv.org Due to its efficacy and low cost, chloroquine became a cornerstone of global malaria treatment and eradication campaigns after World War II. mmv.orgresearchgate.net Subsequent modifications to the quinoline structure yielded other vital drugs like primaquine , amodiaquine , and mefloquine . researchgate.netnih.gov

Today, the quinoline scaffold remains one of the most important classes of antimalarial drugs. nih.govnih.gov However, the rise of drug-resistant malaria parasites has necessitated continuous innovation. nih.gov Current research focuses on creating hybrid molecules that combine the quinoline core with other pharmacophores to develop agents with novel mechanisms of action and the ability to overcome resistance. mdpi.comresearchgate.net

The increasing resistance of Plasmodium falciparum to conventional drugs, especially chloroquine, is a major global health challenge. nih.gov This has driven research into modifying the quinoline scaffold to produce new compounds effective against these resistant strains. benthamdirect.com Promising advances have been made by altering the 2- or 4-amino positions of the quinoline structure. benthamdirect.com

One successful strategy has been the development of hybrid compounds. For example, a series of 4-aminoquinoline-pyrimidine hybrids displayed excellent in vitro activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum, with one compound showing an IC50 of 0.033 µM against the resistant strain. mdpi.com Another novel series of quinolinepiperazinyl-aryltetrazoles (QPTs) also showed significant activity against a chloroquine-resistant strain (PfINDO), with lead compounds 66 and 75 demonstrating IC50 values of 2.25 µM and 1.79 µM, respectively. nih.gov The development of ferroquine , a quinoline-ferrocene hybrid, has also been shown to be effective against multi-drug resistant P. falciparum isolates. mdpi.com These findings underscore the enduring potential of the quinoline framework in developing next-generation antimalarials to combat drug resistance. nih.gov

| Compound/Series | Target Strain | Efficacy (IC50) | Reference |

|---|---|---|---|

| Compound 66 (QPT) | P. falciparum (Chloroquine-Resistant PfINDO) | 2.25 µM | nih.gov |

| Compound 75 (QPT) | P. falciparum (Chloroquine-Resistant PfINDO) | 1.79 µM | nih.gov |

| 4-Aminoquinoline-pyrimidine hybrid | P. falciparum (Chloroquine-Resistant W2) | 0.033 µM | mdpi.com |

| Ferroquine (22) | P. falciparum (Multi-drug resistant) | Effective | mdpi.com |

| Compound 75 (Triazolopyrimidine) | P. falciparum (Chloroquine-Resistant W2) | 0.09 µM | mdpi.com |

Anti-inflammatory and Immunomodulatory Research

Quinoline derivatives have emerged as a significant class of compounds with potent anti-inflammatory and immunomodulatory properties. researchgate.netbenthamdirect.com Research has shown that these molecules can target several key pathways involved in the inflammatory response. researchgate.net Small molecule compounds known as quinoline-3-carboxamides, for instance, have demonstrated beneficial effects in multiple mouse models of inflammatory diseases. plos.org One such compound, Paquinimod , has been shown to significantly reduce inflammation and even reverse established liver fibrosis in mouse models. plos.orgnih.gov Its mechanism involves reducing the accumulation of myeloid cells, such as inflammatory monocytes and eosinophils, at sites of inflammation. plos.org

Other synthetic pathways have produced novel quinoline derivatives with significant anti-inflammatory activity. A series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized and evaluated, with compounds 6a and 6b showing noteworthy anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov Furthermore, a quinoline-3-carboxylate derivative, 12d , was identified as having a potent anti-inflammatory effect in a rat model of adjuvant arthritis, with an ED50 value of 2.6 mg/kg/day. acs.org In vitro studies of this compound revealed that it inhibited the proliferation of immune cells and preferentially suppressed the production of IFN-γ by Th1-type cells, highlighting its immunomodulatory potential. acs.org

Antiviral Research, Including SARS-CoV-2 Inhibitory Potential

The broad biological activity of the quinoline scaffold extends to antiviral applications, with derivatives being investigated against a range of viruses, including Zika, HIV, Ebola, and coronaviruses. nih.govresearchgate.net The onset of the COVID-19 pandemic spurred intense research into quinoline-based compounds as potential inhibitors of SARS-CoV-2. nih.gov

Several studies have identified quinoline derivatives with significant activity against the virus. One study developed quinoline-morpholine hybrid compounds that showed strong inhibitory profiles in cell culture-based models, with EC50 values as low as 1.5 ± 1.0 μM, which is more potent than the reference drug chloroquine (EC50 = 3.1 ± 2.7 μM). nih.gov The mechanism of action for many of these compounds involves targeting key viral enzymes. For example, computational and in vitro studies have shown that quinoline derivatives can inhibit the SARS-CoV-2 main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), both of which are essential for viral replication. nih.govabifina.org.br A specific compound, Jun13296 , was designed as an inhibitor of the papain-like protease (PLpro) and demonstrated potent antiviral and anti-inflammatory effects in mice. news-medical.net Notably, this compound remained effective against SARS-CoV-2 variants that had developed resistance to other protease inhibitors like nirmatrelvir. news-medical.net

| Compound/Series | Viral Target | Efficacy (EC50) | Reference |

|---|---|---|---|

| Quinoline-morpholine hybrids (1–4) | SARS-CoV-2 (Vero 76 cells) | 1.5 ± 1.0 μM to 2.9 ± 2.5 μM | nih.gov |

| Chloroquine (Reference) | SARS-CoV-2 (Vero 76 cells) | 3.1 ± 2.7 μM | nih.gov |

| Jun13296 | SARS-CoV-2 Papain-like Protease (PLpro) | Potent in vivo antiviral/anti-inflammatory effects | news-medical.net |

| I-13e, I-13h, I-13i | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Remarkable potency in inhibiting RNA synthesis | abifina.org.br |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modifications of the this compound scaffold have revealed critical insights into the determinants of biological activity. The nature and position of substituents can profoundly impact a molecule's ability to interact with its biological target, as well as its pharmacokinetic properties.

For instance, in the context of antiprion and antimalarial activities of quinoline derivatives, SAR studies have highlighted the importance of specific structural features. While not exclusively focused on the this compound core, these studies provide valuable general principles. For example, the nature of the terminal groups linked to the quinoline core has been shown to be a key determinant of antiprion activity, with some derivatives exhibiting efficacy in the nanomolar range nih.gov. This suggests that modifications at various positions of the this compound ring could similarly modulate its activity against a range of targets.

In the realm of anticancer research, the substitution pattern on related heterocyclic systems has been shown to be critical. For example, in a series of quinazoline analogues, the presence of electron-withdrawing groups like nitro (-NO2) or hydroxyl (-OH) at the 4th position of a phenyl ring attached to the core was found to reduce anti-cancer effectiveness. Conversely, an electron-donating group such as a methyl (-CH3) group at the same position tended to enhance activity ajchem-a.com. These findings underscore the delicate electronic balance required for optimal biological response and suggest that similar electronic tuning of substituents on the this compound framework could yield significant gains in potency.

Furthermore, the introduction of different functional groups at various positions on the quinoline ring can lead to diverse pharmacological profiles. For example, the synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a compound with a related but more complex structure, has been shown to exhibit cytotoxicity in colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway nih.gov. This highlights the potential for developing targeted anticancer agents by strategic derivatization of the core quinoline structure.

The following interactive table summarizes the impact of various substituent modifications on the biological activity of quinoline derivatives, drawing from studies on related scaffolds to infer potential trends for the this compound core.

| Scaffold | Position of Modification | Substituent | Observed Impact on Biological Activity |

| Quinoline | Terminal Groups | Various | Significant influence on antiprion activity nih.gov |

| Quinazoline | 4th position of attached phenyl ring | Electron-withdrawing groups (-NO2, -OH) | Reduced anti-cancer effectiveness ajchem-a.com |

| Quinazoline | 4th position of attached phenyl ring | Electron-donating group (-CH3) | Enhanced anti-cancer activity ajchem-a.com |

| Indolo[2,3-b]quinoline | Fused ring system | Methoxy, Methyl | Cytotoxicity in colorectal cancer cells nih.gov |

Rational Design Principles for Enhanced Target Engagement

The insights gained from SAR studies form the bedrock of rational drug design, enabling the creation of molecules with improved affinity and specificity for their biological targets. A key principle in this endeavor is the optimization of molecular interactions between the ligand (the quinoline derivative) and the target protein.

One successful strategy involves designing inhibitors that can form specific, high-affinity interactions with the active site of an enzyme. For example, the rational design of inhibitors for type II dehydroquinase has focused on exploring a second binding pocket within the active site to enhance potency nih.gov. This approach, which involves molecular modeling, synthesis, and structural biology, can be applied to the design of this compound derivatives targeting specific enzymes.

Another important principle is the use of bioisosteric replacements to improve a compound's properties without drastically altering its core structure. For instance, replacing a particular functional group with another that has similar physical or chemical properties can enhance pharmacokinetic parameters or reduce off-target effects.

In the context of this compound, rational design could involve:

Target-specific modifications: Introducing functional groups that can form hydrogen bonds, ionic interactions, or hydrophobic interactions with key residues in the target's binding site.

Scaffold hopping: Using the this compound core as a starting point to design novel scaffolds with similar three-dimensional arrangements of key pharmacophoric features.

Computational modeling: Employing techniques such as molecular docking and molecular dynamics simulations to predict the binding modes and affinities of designed analogues, thereby prioritizing the synthesis of the most promising candidates.

The following table outlines key rational design principles and their potential application to the optimization of this compound derivatives.

| Design Principle | Description | Potential Application to this compound Derivatives |

| Target Pocket Exploration | Designing ligands that can access and interact with secondary binding pockets within the target's active site. | Modification of substituents to project into and form favorable interactions with unexplored regions of the target enzyme or receptor. |

| Bioisosteric Replacement | Substituting a functional group with another that has similar physicochemical properties to improve potency or pharmacokinetics. | Replacing the chloro or methyl groups with other bioisosteres to fine-tune electronic and steric properties. |

| Structure-Based Design | Utilizing the three-dimensional structure of the target protein to design complementary ligands. | Docking studies with known targets to guide the placement of functional groups that can maximize binding affinity. |

| Pharmacokinetic Optimization | Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties. | Introduction of polar groups to enhance solubility or metabolically stable moieties to prolong half-life. |

By systematically applying these SAR and rational design principles, researchers can continue to unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective treatments for a variety of diseases.

Computational Chemistry and Rational Design Strategies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's binding site.

While specific docking studies on 2-Chloro-6-methoxy-3-methylquinoline are not extensively detailed in the available literature, research on analogous quinoline (B57606) structures provides significant insights. For instance, a study on the related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline , investigated its potential as an inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus. nih.govmalariaworld.org The docking results revealed a strong binding affinity, with a calculated binding energy of -5.5 kcal/mol, which was superior to that of chloroquine (B1663885) (-4.5 kcal/mol) under the same computational conditions. nih.govresearchgate.net

The stability of the ligand-protein complex was attributed to several key intermolecular interactions, including hydrogen bonds with hydrophilic amino acid residues (arginine and threonine) and a hydrophobic residue (leucine). nih.gov An electrostatic interaction with an asparagine residue and further hydrophobic interactions with two other leucine (B10760876) residues were also observed, indicating a snug fit of the ligand within the protein's cavity. nih.gov Similarly, other quinoline derivatives have been docked against targets like HIV reverse transcriptase, with some compounds showing high binding affinity. nih.gov These studies underscore the potential of the quinoline scaffold to form stable and specific interactions with biological targets.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-formyl-6-methoxy-3-carbethoxy quinoline | SARS-CoV-2 Mpro | -5.5 | Arginine, Threonine, Leucine, Asparagine |

| Chloroquine | SARS-CoV-2 Mpro | -4.5 | Not Specified |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into molecular geometry, reactivity, and spectroscopic characteristics. Key analyses include Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of a molecule; a larger gap implies higher stability. scirp.org For 2-Chloro-7-Methylquinoline-3-Carbaldehyde, a related compound, the HOMO-LUMO energy gap was calculated to be approximately 3.75 eV for its more stable trans conformer. dergipark.org.tr In studies of 2-formyl-6-methoxy-3-carbethoxy quinoline, FMO analysis revealed a redistribution of electronic density during absorption transitions, primarily from the ethyl acetate (B1210297) group to the rest of the molecule. nih.gov Such calculations are vital for predicting how a molecule will interact with other species. scirp.orgsemanticscholar.org

Molecular Electrostatic Potential (MEP) Analysis: MEP maps illustrate the charge distribution on the surface of a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.netdergi-fytronix.com For 2-formyl-6-methoxy-3-carbethoxy quinoline, MEP analysis helped visualize the reactive sites, which is informative for predicting intermolecular interactions. nih.gov Typically, regions around electronegative atoms like oxygen and nitrogen show negative potential (red/yellow), while regions around hydrogen atoms show positive potential (blue). researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational flexibility of a ligand and the dynamic stability of a ligand-protein complex. While specific MD simulation data for this compound is scarce, studies on similar compounds have demonstrated the utility of this approach. For example, MD simulations have been used to explore the stability of potential drug candidates against COVID-19, confirming that certain quinoline-based structures form stable complexes with their target proteins over the simulation period. researchgate.net

QSAR Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for quinoline derivatives to predict their antimalarial activity against Plasmodium falciparum. nih.gov These models highlight the importance of steric and electrostatic fields for biological activity. For instance, a QSAR study on antimalarial quinolines indicated that the presence of hydrophobic groups and atoms like chlorine and fluorine could be favorable for activity, likely by increasing lipophilicity. nih.gov Such models can guide the rational design of new quinoline derivatives with enhanced potency.

In Silico ADME Prediction for Drug-Likeness Assessment and Bioavailability Considerations

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery. It helps to identify compounds with favorable pharmacokinetic properties and filter out those with poor drug-likeness.

Computational tools are used to assess properties based on rules like Lipinski's Rule of Five. A study on 2-formyl-6-methoxy-3-carbethoxy quinoline found no violations of Lipinski's rules, suggesting good oral bioavailability. nih.gov Further analysis using a bioavailability radar indicated that most parameters were within permissible limits. nih.gov The BOILED-Egg plot, another predictive tool, suggested that the compound is likely to be brain-penetrant and not susceptible to active efflux by P-glycoprotein, which are encouraging drug-like properties. nih.gov Similar ADME predictions for other novel 2-chloroquinoline (B121035) derivatives also indicated reliable properties, making them valuable candidates for further research. researchgate.net

| Compound | Lipinski's Rule of Five | Brain Penetration (BOILED-Egg Plot) | PGP Substrate (BOILED-Egg Plot) |

|---|---|---|---|

| 2-formyl-6-methoxy-3-carbethoxy quinoline | No violations | Predicted as brain-penetrant | Predicted as non-substrate |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While there are no prominent examples of this compound being identified through virtual screening in the provided literature, the quinoline scaffold itself is a vital component in many biologically active agents. nih.govmalariaworld.orgmdpi.com The computational strategies discussed, such as docking and QSAR, are integral parts of virtual screening workflows that can identify promising quinoline-based hits for further development.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Accessing Diverse Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives has a rich history, with classic methods such as the Skraup, Friedländer, and Doebner-von Miller reactions still in use. researchgate.netresearchgate.net However, the demand for more efficient, sustainable, and diverse synthetic routes has driven significant innovation in this area. Future research will likely focus on several key areas to expand the chemical space accessible from precursors like 2-chloro-6-methoxy-3-methylquinoline.

One major direction is the continued development of green chemistry approaches . These methods aim to reduce waste, energy consumption, and the use of hazardous materials. nih.govacs.org Techniques such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of environmentally benign solvents like water and ionic liquids are becoming increasingly prevalent. researchgate.netnih.govnih.gov For instance, microwave-assisted heating has been shown to significantly improve reaction efficiency in the synthesis of quinoline derivatives. researchgate.net Furthermore, solvent-free reaction conditions and the use of recyclable catalysts, such as clays (B1170129) and nanocatalysts, are key components of sustainable synthetic protocols. nih.govrsc.orgnih.gov

Multicomponent reactions (MCRs) represent another powerful strategy for generating diverse quinoline libraries from simple precursors. rsc.org MCRs, such as the Povarov reaction, allow for the construction of complex molecules in a single step, which is highly efficient and atom-economical. rsc.org The development of novel MCRs will be crucial for creating a wide array of substituted quinolines for biological screening.

Catalysis will continue to be a central theme in quinoline synthesis. This includes transition-metal-catalyzed reactions, which enable C-H bond activation and functionalization, providing novel pathways to previously inaccessible derivatives. acs.org Metal-free catalytic systems are also gaining traction as a more sustainable alternative. researchgate.net Photocatalytic and photo-induced oxidative cyclization methods are emerging as innovative strategies that leverage light energy to drive the synthesis of the quinoline core. acs.org The exploration of nanocatalysts and nanocomposites also offers a promising avenue for efficient and environmentally friendly quinoline synthesis due to their unique properties. rsc.orgnih.gov

Exploration of New Biological Targets and Disease Indications

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. nih.gov Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.govacs.orgrsc.orgacs.org Future research will aim to identify novel biological targets for quinoline-based compounds and explore their potential in treating a wider range of diseases.

In oncology , quinoline derivatives have been successful as kinase and topoisomerase inhibitors. nih.gov Future work will likely focus on identifying new kinase targets and overcoming resistance to existing therapies. The development of quinolines that can modulate other cancer-related pathways, such as apoptosis, angiogenesis, and cell cycle regulation, is an active area of investigation. rsc.org For example, some quinoline derivatives act as angiogenesis inhibitors, which is a key process in tumor growth. rsc.org

The traditional use of quinolines in treating malaria continues to be relevant, especially in the face of growing drug resistance. rsc.org Research into novel quinoline-based antimalarials that are effective against resistant strains of Plasmodium falciparum is a global health priority.

Beyond these established areas, there is growing interest in the potential of quinoline derivatives for treating neurodegenerative diseases like Alzheimer's disease, as well as various infectious diseases caused by bacteria, viruses, and fungi. researchgate.net For instance, some quinoline derivatives have shown promise as inhibitors of enzymes relevant to Alzheimer's pathology. researchgate.net A functional proteomics approach has identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs, which could open new avenues for understanding their mechanism of action in various diseases. researchgate.net The exploration of quinolines as antiviral agents, particularly in the context of emerging viral threats, is also a promising research direction. nih.gov

Combination Therapies and Synergistic Effects with Existing Therapeutic Agents

To enhance therapeutic efficacy and combat drug resistance, the use of combination therapies is a well-established strategy in medicine. Quinoline derivatives are promising candidates for such approaches, particularly in oncology and infectious diseases.

In cancer treatment , combining quinoline-based drugs with existing chemotherapeutics or targeted agents can lead to synergistic effects. rsc.orgacs.org For example, fluoroquinolone derivatives have been shown to have a synergistic lethal effect against cancer cells when combined with other anticancer drugs. acs.org Some quinolones can also reverse multidrug resistance, making tumors more susceptible to conventional chemotherapy. nih.gov The development of hybrid molecules, where a quinoline scaffold is covalently linked to another pharmacologically active moiety, is an innovative approach to creating dual-action agents that can hit multiple targets simultaneously. acs.orgresearchgate.net This can lead to improved potency and a reduced likelihood of resistance.

In the context of infectious diseases , combination therapy is the standard of care for malaria and tuberculosis to prevent the emergence of resistant strains. nih.govrsc.org Quinoline-based antimalarials are often used in combination with other classes of drugs. rsc.org Similarly, combining quinoline derivatives with existing antibiotics could potentiate their activity against drug-resistant bacteria. acs.org For instance, the commercially available ciprofloxacin (B1669076) acts synergistically with ZnO nanoparticles against biofilm-forming cells. nih.gov